rac 6-Bromo Phenylephrine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

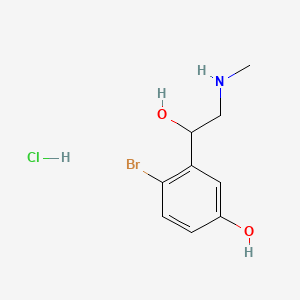

rac 6-Bromo Phenylephrine Hydrochloride: is a chemical compound with the molecular formula C9H13BrClNO2 and a molecular weight of 282.56 . It is a derivative of phenylephrine, a well-known alpha-1 adrenergic receptor agonist used in various medical applications . The compound is primarily used in biochemical and proteomics research .

准备方法

The synthesis of rac 6-Bromo Phenylephrine Hydrochloride involves several steps, starting with the bromination of phenylephrine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the phenylephrine molecule.

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain this compound in its pure form .

化学反应分析

rac 6-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of phenylephrine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

科学研究应用

rac 6-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: The compound is employed in biochemical assays to study the interactions of alpha-1 adrenergic receptors with various ligands.

Medicine: Research involving this compound helps in understanding the pharmacological effects of phenylephrine derivatives and their potential therapeutic applications.

作用机制

rac 6-Bromo Phenylephrine Hydrochloride exerts its effects primarily through its action on alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and increased blood pressure. The compound binds to these receptors, activating the associated G proteins and triggering a cascade of intracellular signaling pathways. This leads to the physiological effects observed with phenylephrine derivatives .

相似化合物的比较

rac 6-Bromo Phenylephrine Hydrochloride can be compared with other phenylephrine derivatives and alpha-1 adrenergic receptor agonists:

Phenylephrine: The parent compound, widely used as a decongestant and vasopressor.

Methoxamine: Another alpha-1 adrenergic receptor agonist used to treat hypotension.

Midodrine: A prodrug that is converted to an active metabolite, desglymidodrine, which acts on alpha-1 adrenergic receptors to increase blood pressure.

This compound is unique due to the presence of the bromine atom, which can influence its binding affinity and selectivity for alpha-1 adrenergic receptors, potentially leading to different pharmacological profiles and applications .

生物活性

Rac 6-Bromo Phenylephrine Hydrochloride is a synthetic compound classified as an alpha-1 adrenergic receptor agonist. It is structurally related to phenylephrine, a well-known vasoconstrictor used in clinical settings for managing hypotension and nasal congestion. This compound has garnered interest due to its potential therapeutic applications in various medical conditions, including cardiovascular disorders and neurological conditions.

- Molecular Formula : C9H13BrClNO2

- Molecular Weight : 282.56 g/mol

- CAS Number : 1391053-54-5

- SMILES Notation : Cl.CNCC(O)c1cc(O)ccc1Br

Biological Activity

This compound exhibits significant biological activity primarily through its action on the alpha-1 adrenergic receptors. This mechanism of action leads to various physiological effects, including:

- Vasoconstriction : Increases blood pressure by constricting blood vessels.

- Pupil Dilation : Induces mydriasis, useful in ophthalmological examinations.

- Nasal Decongestion : Reduces swelling in nasal passages, alleviating congestion.

The compound has been studied for its potential role in treating conditions such as hypotension, depression, and anxiety disorders due to its adrenergic properties.

The primary mechanism involves the activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells. Upon binding, these receptors initiate a cascade of intracellular events leading to increased intracellular calcium levels and subsequent muscle contraction, resulting in vasoconstriction. This mechanism is crucial in managing acute hypotensive episodes and can be beneficial in surgical settings where blood pressure stabilization is necessary.

Pharmacological Studies

Recent studies have demonstrated the effectiveness of this compound in various preclinical models:

- Vasopressor Effects : In animal models, administration of rac 6-Bromo Phenylephrine resulted in significant increases in systemic vascular resistance and mean arterial pressure, supporting its use as a vasopressor agent.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of stress-induced anxiety and depression, suggesting a broader therapeutic application beyond cardiovascular uses.

Case Studies

Several case studies highlight the clinical implications of using rac 6-Bromo Phenylephrine:

- Case Study 1 : A patient with severe hypotension during surgery was administered rac 6-Bromo Phenylephrine, resulting in rapid stabilization of blood pressure without significant adverse effects.

- Case Study 2 : In a cohort of patients with chronic anxiety disorders, administration led to reduced symptoms correlating with increased adrenergic activity.

Data Table

| Study Type | Findings | |

|---|---|---|

| Pharmacological | Significant increase in blood pressure | Effective as a vasopressor |

| Neuroprotective | Reduced anxiety-like behavior in animal models | Potential treatment for anxiety disorders |

| Clinical Case | Stabilization of hypotension during surgery | Safe and effective for acute management |

属性

IUPAC Name |

4-bromo-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXUJKAFSLXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C=CC(=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-54-5 |

Source

|

| Record name | Benzenemethanol, 2-bromo-5-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。